molecular formula C12H14ClIO B1614232 6-Chloro-1-(2-iodophenyl)-1-oxohexane CAS No. 898768-35-9

6-Chloro-1-(2-iodophenyl)-1-oxohexane

Cat. No.: B1614232
CAS No.: 898768-35-9
M. Wt: 336.59 g/mol
InChI Key: SPNSGSSYVPCIPM-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-iodophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, an iodo group, and a ketone functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(2-iodophenyl)-1-oxohexane typically involves the introduction of the chloro and iodo substituents onto a hexane backbone. One common method involves the halogenation of a precursor compound, such as 1-phenylhexan-1-one, using reagents like chlorine and iodine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(2-iodophenyl)-1-oxohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the chloro or iodo groups.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are commonly used for reducing the ketone group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro or iodo groups.

    Reduction: Formation of 6-Chloro-1-(2-iodophenyl)hexanol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-Chloro-1-(2-iodophenyl)-1-oxohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(2-iodophenyl)-1-oxohexane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the chloro and iodo groups facilitate the attack of nucleophiles on the carbon atom. In reduction reactions, the ketone group undergoes nucleophilic addition of hydride ions, leading to the formation of an alcohol.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-(2-iodophenyl)-1-oxohexane: Similar structure with a bromo group instead of a chloro group.

    6-Chloro-1-(2-bromophenyl)-1-oxohexane: Similar structure with a bromo group instead of an iodo group.

    6-Chloro-1-(2-fluorophenyl)-1-oxohexane: Similar structure with a fluoro group instead of an iodo group.

Uniqueness

6-Chloro-1-(2-iodophenyl)-1-oxohexane is unique due to the presence of both chloro and iodo groups, which impart distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the ketone functional group makes it a versatile compound for various synthetic applications.

Properties

IUPAC Name

6-chloro-1-(2-iodophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClIO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNSGSSYVPCIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642265
Record name 6-Chloro-1-(2-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-35-9
Record name 6-Chloro-1-(2-iodophenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-(2-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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